molecular formula C15H15FN4O2 B2815211 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine CAS No. 400088-90-6

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B2815211
CAS No.: 400088-90-6
M. Wt: 302.309
InChI Key: BMESPRMLRMHGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Docking Studies

Piperazine derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, synthesized in efficient processes, play a crucial role in medicinal chemistry. Spectral analysis characterizes these compounds, and docking studies provide further insights (Balaraju, Kalyani, & Laxminarayana, 2019).

Synthesis in Medicinal Chemistry

Fluorophenyl piperazines are integral in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. Key intermediates are prepared via efficient routes involving rhodium-catalyzed hydroformylation. This process yields significant amounts of these pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Radiochemistry and Neuroimaging

Fluorophenyl piperazines, such as [18F]p-MPPF, are used in positron emission tomography (PET) for studying serotonergic neurotransmission. They are valuable in understanding neurochemical dynamics, with applications in both animal and human studies (Plenevaux et al., 2000).

Application in Dopamine Receptor Imaging

Compounds like 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine are synthesized for dopamine D4 receptor imaging. These are developed via electrophilic fluorination processes and have applications in ex vivo studies in animal models (Eskola et al., 2002).

Crystal Structure Analysis

The crystal structure of compounds like 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine provides insights into molecular conformation and interactions. Understanding these structures aids in developing better pharmaceuticals (Deniz & Ibiş, 2009).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-3-5-13(6-4-12)18-8-10-19(11-9-18)15-14(20(21)22)2-1-7-17-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMESPRMLRMHGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320088
Record name 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400088-90-6
Record name 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.